![molecular formula C18H29NO2S B14478945 2-{[4-(Dimethylamino)-3,5-di(propan-2-yl)phenyl]sulfanyl}butanoic acid CAS No. 65603-03-4](/img/structure/B14478945.png)
2-{[4-(Dimethylamino)-3,5-di(propan-2-yl)phenyl]sulfanyl}butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[4-(Dimethylamino)-3,5-di(propan-2-yl)phenyl]sulfanyl}butanoic acid is an organic compound characterized by its unique structure, which includes a dimethylamino group, two isopropyl groups, and a sulfanyl group attached to a butanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[4-(Dimethylamino)-3,5-di(propan-2-yl)phenyl]sulfanyl}butanoic acid typically involves multiple steps:
Formation of the Dimethylamino Intermediate: The initial step involves the introduction of the dimethylamino group onto the aromatic ring. This can be achieved through a nucleophilic substitution reaction using dimethylamine and an appropriate halogenated precursor.
Introduction of Isopropyl Groups: The isopropyl groups are introduced via Friedel-Crafts alkylation, using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced through a thiolation reaction, where a thiol reagent reacts with the aromatic ring.
Formation of the Butanoic Acid Backbone: The final step involves the formation of the butanoic acid backbone through a carboxylation reaction, typically using carbon dioxide and a suitable base.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize waste and energy consumption.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group of the butanoic acid, converting it to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学研究应用
2-{[4-(Dimethylamino)-3,5-di(propan-2-yl)phenyl]sulfanyl}butanoic acid has several applications in scientific research:
Medicinal Chemistry: The compound’s structure allows for potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Its unique functional groups make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biochemical pathways involving sulfanyl and dimethylamino groups.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.
作用机制
The mechanism of action of 2-{[4-(Dimethylamino)-3,5-di(propan-2-yl)phenyl]sulfanyl}butanoic acid depends on its specific application:
Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of enzymes, preventing substrate access.
Receptor Binding: It can interact with specific receptors, modulating their activity and influencing cellular signaling pathways.
Chemical Reactivity: The sulfanyl and dimethylamino groups can participate in various chemical reactions, altering the compound’s behavior in different environments.
相似化合物的比较
2-{[4-(Dimethylamino)phenyl]sulfanyl}butanoic acid: Lacks the isopropyl groups, resulting in different chemical properties.
2-{[4-(Methylamino)-3,5-di(propan-2-yl)phenyl]sulfanyl}butanoic acid:
2-{[4-(Dimethylamino)-3,5-di(propan-2-yl)phenyl]sulfanyl}propanoic acid: Has a shorter carbon chain in the backbone, influencing its physical and chemical properties.
Uniqueness: The presence of both dimethylamino and sulfanyl groups, along with the isopropyl substituents, makes 2-{[4-(Dimethylamino)-3,5-di(propan-2-yl)phenyl]sulfanyl}butanoic acid unique
属性
CAS 编号 |
65603-03-4 |
|---|---|
分子式 |
C18H29NO2S |
分子量 |
323.5 g/mol |
IUPAC 名称 |
2-[4-(dimethylamino)-3,5-di(propan-2-yl)phenyl]sulfanylbutanoic acid |
InChI |
InChI=1S/C18H29NO2S/c1-8-16(18(20)21)22-13-9-14(11(2)3)17(19(6)7)15(10-13)12(4)5/h9-12,16H,8H2,1-7H3,(H,20,21) |
InChI 键 |
KAJPOTOGNIICRA-UHFFFAOYSA-N |
规范 SMILES |
CCC(C(=O)O)SC1=CC(=C(C(=C1)C(C)C)N(C)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


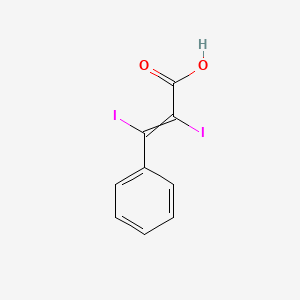
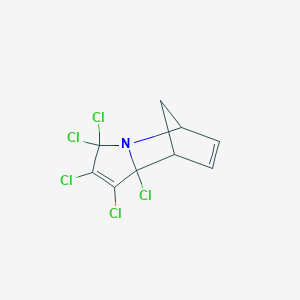
![Methyl 2,5-dimethylbicyclo[2.1.0]pent-2-ene-5-carboxylate](/img/structure/B14478867.png)
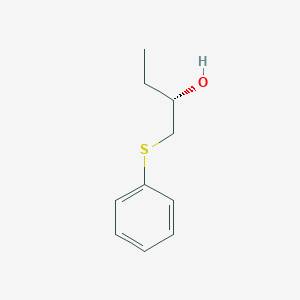
![1-(4-Methyl-2-{(E)-[4-(2-nitroanilino)phenyl]diazenyl}phenoxy)butan-2-ol](/img/structure/B14478872.png)
![3-[2-(Heptyloxy)ethoxy]propanoic acid](/img/structure/B14478881.png)
![Propane, 1-[(chloroethynyl)thio]-](/img/structure/B14478885.png)
![Bicyclo[4.3.2]undeca-7,10-diene](/img/structure/B14478891.png)
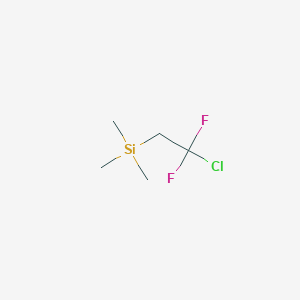
![tris[2-(2,3-dibromopropoxymethyl)-2-(hydroxymethyl)butyl] borate](/img/structure/B14478910.png)
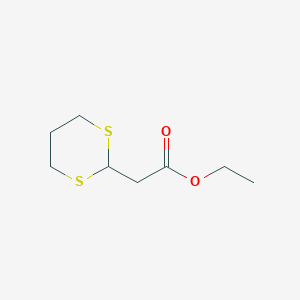
![2-Anthracenesulfonic acid, 4,4'-[(1,4-dioxo-2-butene-1,4-diyl)bis(imino-4,1-phenyleneimino)]bis[1-amino-9,10-dihydro-9,10-dioxo-, disodium salt](/img/structure/B14478925.png)
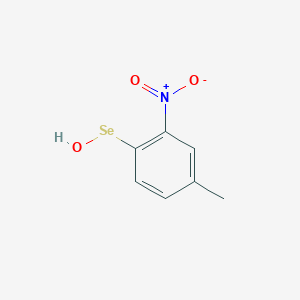
![5-(3-Methoxyoct-1-en-1-yl)octahydrocyclopenta[b]pyran-2-ol](/img/structure/B14478939.png)
